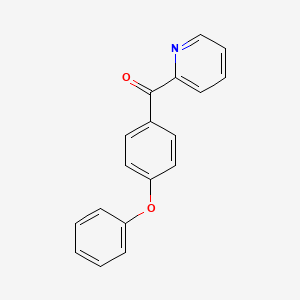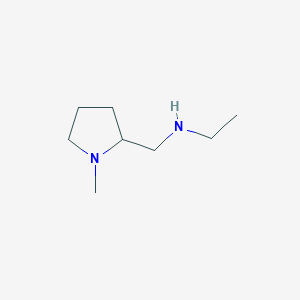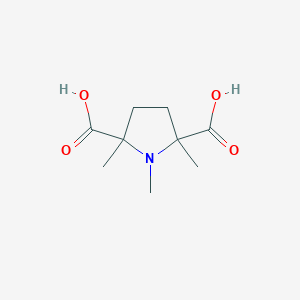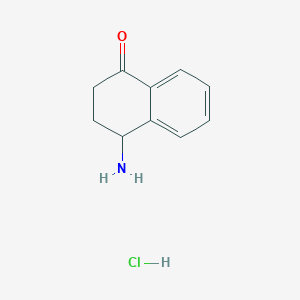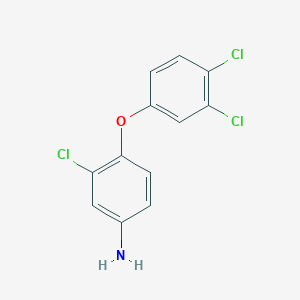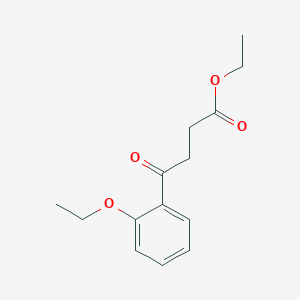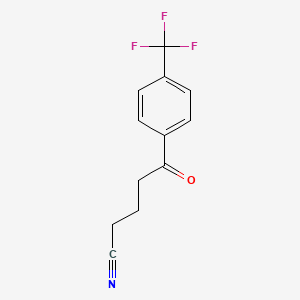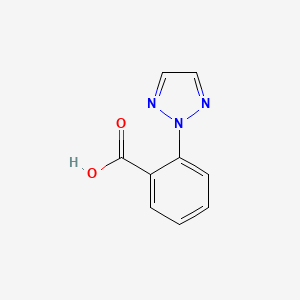
2-(2H-1,2,3-Triazol-2-YL)benzoic acid
Descripción general
Descripción
2-(2H-1,2,3-Triazol-2-YL)benzoic acid is an organic compound that features a triazole ring attached to a benzoic acid moiety
Mecanismo De Acción
Target of Action
It is known that this compound is used as an intermediate in organic synthesis and medicinal chemistry .
Mode of Action
The mode of action of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These transformations provide the target molecules in a reliable and scalable manner .
Biochemical Pathways
The compound’s synthesis involves the n2-arylation of 4,5-dibromo-2h-1,2,3-triazole , which suggests that it may interact with biochemical pathways involving these functional groups.
Pharmacokinetics
The compound’s synthesis process suggests that it may have certain chemical properties that could influence its bioavailability .
Result of Action
It is known that this compound is used in the synthesis of bioactive molecules , suggesting that it may have significant effects at the molecular and cellular levels.
Action Environment
The compound’s synthesis process, which involves specific temperature and reaction conditions , suggests that environmental factors could potentially influence its action.
Análisis Bioquímico
Biochemical Properties
2-(2H-1,2,3-Triazol-2-YL)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as those involved in the synthesis of nucleic acids and proteins. For example, it has been shown to interact with the enzyme dihydrofolate reductase, inhibiting its activity and thereby affecting the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. For example, it can inhibit the activity of dihydrofolate reductase by binding to its active site, preventing the conversion of dihydrofolate to tetrahydrofolate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of nucleic acids and proteins. This compound can interact with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the synthesis of nucleotides and DNA . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to plasma proteins, affecting its distribution and bioavailability . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the action of targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular responses . In the mitochondria, it can influence mitochondrial function and induce apoptosis by affecting the mitochondrial membrane potential and promoting the release of pro-apoptotic factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid typically involves a multi-step process. One common method starts with 1-fluoro-2-nitrobenzene derivatives. The triazole ring is introduced via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. Subsequent steps include hydrogenation, Sandmeyer iodination, and Grignard carboxylation .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process involves similar steps but with enhanced efficiency and yield to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2H-1,2,3-Triazol-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium azide and copper(I) iodide are used for azide-alkyne cycloaddition reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(2H-1,2,3-Triazol-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of various chemical products and materials.
Comparación Con Compuestos Similares
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 2-(2H-1,2,3-Triazol-2-yl)-5-methylbenzoic acid
Uniqueness: 2-(2H-1,2,3-Triazol-2-YL)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propiedades
IUPAC Name |
2-(triazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-10-5-6-11-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTENUPFWBIFKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612228 | |
| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001401-62-2 | |
| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001401-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly reported synthetic methods for 2-(2H-1,2,3-Triazol-2-yl)benzoic acid?
A1: Two recent papers detail novel approaches to synthesizing this compound. The first method [] presents a four-step synthesis starting with the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, Sandmeyer iodination, and Grignard carboxylation. This approach is advantageous due to its selectivity and scalability, proving particularly useful for synthesizing challenging di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives. The second method [] utilizes a microwave-assisted C-N coupling reaction with trans-N,N’-dimethylcyclohexane-1,2-diamine as a catalyst and copper iodide as a co-catalyst. This method significantly reduces synthesis time and effort compared to conventional heating methods while achieving excellent yields.
Q2: What are the potential applications of this compound derivatives?
A2: Research suggests that this compound can serve as a scaffold for developing novel compounds []. Specifically, the paper highlights its use in synthesizing a series of N-phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide derivatives. These derivatives could hold potential for various applications, though further research is needed to explore their specific properties and activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)
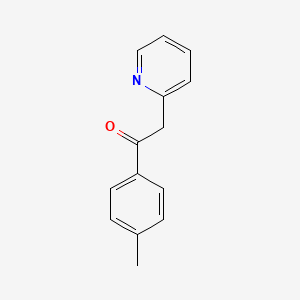

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
